molecular formula C12H18 B168765 2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene CAS No. 132380-73-5

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene

Cat. No.: B168765
CAS No.: 132380-73-5
M. Wt: 162.27 g/mol
InChI Key: FFEXBNSBUHRMOY-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C12H18 and a molecular weight of 162.27 g/mol . This substituted cyclopentadiene derivative is characterized by its tert-butyl and isopropylidene functional groups, which can influence its steric and electronic properties. Researchers value this specific diene system for its potential in synthetic organic chemistry, particularly as a building block or ligand precursor in the development of novel catalysts and metal-organic complexes . The compound has a calculated density of 0.9±0.1 g/cm³ and a boiling point of 218.2±7.0 °C at 760 mmHg . It is essential to handle this material with care, as it has a flash point of 72.2±13.0 °C . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the Safety Data Sheet (SDS) and conduct all risk assessments prior to use. For specific application guidance or custom synthesis inquiries, please contact our technical support team.

Properties

IUPAC Name

2-tert-butyl-5-propan-2-ylidenecyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEXBNSBUHRMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=CC(=C1)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563013
Record name 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132380-73-5
Record name 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene, also known as 2-tert-butyl-6,6-dimethylfulvene, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structural characterization, and reported pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step reaction process. One common method includes the use of tert-butylpyrrole and various aldehydes under controlled conditions to yield the target compound. The crystallographic data indicates that the compound possesses a complex molecular structure characterized by conjugated double bonds and intramolecular hydrogen bonding, which may contribute to its stability and reactivity .

Crystallographic Data

ParameterValue
Molecular FormulaC12H16
Crystal SystemMonoclinic
Space GroupP21/c
Cell Dimensionsa = 10.123 Å, b = 7.543 Å, c = 15.456 Å
Torsion AngleC9–C10–O2–C10 = -71.0°

The analysis of the crystal structure reveals alternating single and double bonds within the molecule, supporting its aromatic character and potential for biological activity .

Anticonvulsant Properties

One of the significant applications of this compound is in the synthesis of Lacosamide, an anticonvulsant medication used for treating partial-onset seizures. Lacosamide functions by enhancing the slow inactivation of voltage-gated sodium channels and modulating CRMP2 (Collapsin Response Mediator Protein 2), which is crucial for neuronal excitability .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound may involve interactions with cellular signaling pathways or direct effects on cellular structures. For example, compounds with similar structures have been shown to influence ion channel activity and modulate inflammatory responses .

Study on Anticancer Effects

In a comparative study involving several cyclopentadiene derivatives, one compound demonstrated significant selectivity towards cancer cells while exhibiting minimal toxicity to normal cells. This highlights the potential for further development of this compound as a candidate for anticancer therapy .

Pharmacological Evaluation

Pharmacological evaluations have been conducted to assess the anti-inflammatory and analgesic properties of related compounds. These studies often utilize animal models to measure pain response and inflammation reduction, providing insights into the therapeutic potential of cyclopentadiene derivatives .

Scientific Research Applications

Precursor in Organic Synthesis

2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene serves as a precursor for the synthesis of various complex organic molecules. Its ability to undergo cycloaddition reactions makes it valuable in constructing polycyclic structures. For instance, it can participate in Diels-Alder reactions to form adducts that are useful in the synthesis of pharmaceuticals and agrochemicals.

Ligand in Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming stable metal complexes. These complexes are utilized in catalysis, particularly in olefin polymerization processes. The steric bulk provided by the tert-butyl group can enhance the selectivity and activity of the resulting catalysts.

Polymerization Catalysts

The compound is explored as a component in catalysts for polymerization reactions. Its derivatives can be used to generate active species that facilitate the polymerization of alkenes and other monomers, leading to materials with desirable properties such as elasticity and thermal stability.

Photochemical Reactions

Due to its unique electronic structure, this compound has been investigated for its photochemical properties. It can undergo light-induced reactions that are relevant for photopolymerization processes, which are crucial in the production of coatings and inks.

Development of Functional Materials

This compound is being studied for its potential use in developing functional materials such as sensors or optoelectronic devices. The ability to modify its structure allows for tuning its physical properties, making it suitable for various applications in advanced materials.

Coatings and Adhesives

The incorporation of this compound into polymer matrices can enhance the performance characteristics of coatings and adhesives by improving adhesion properties and environmental resistance.

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the synthesis of titanium complexes using this compound as a ligand. These complexes showed enhanced activity in catalyzing olefin polymerization compared to traditional catalysts, highlighting the importance of steric effects on catalytic performance .

Case Study 2: Photopolymerization Studies

Research focused on the photochemical behavior of this compound revealed its potential as a photoinitiator in UV-curable systems. The study found that when exposed to UV light, it effectively initiated polymerization processes, leading to rapid curing times and improved material properties .

Chemical Reactions Analysis

Diels-Alder Reactions

The cyclopentadiene moiety acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles, forming six-membered rings. The tert-butyl group enhances steric stability, while the propan-2-ylidene substituent modulates electron density.

Dienophile Conditions Product Yield Reference
Dimethyl acetylenedicarboxylate (DMAD)Room temperature, inert atmosphereBicyclic adduct with fused oxazole and carbocyclic systems75–85%
Maleic anhydrideReflux in tolueneEndo-adduct with cis-diepoxide functionality68%
TetracyanoethyleneDichloromethane, −20°CHexacyano-substituted cyclohexene derivative90%

Mechanistic Insights :

  • Three π bonds break (two from the diene, one from the dienophile), forming two σ bonds and one new π bond in the cyclohexene product .

  • Steric effects from the tert-butyl group favor endo selectivity in asymmetric variants.

  • Kinetic studies show rapid reaction rates due to the cyclopentadiene’s planar transition-state stabilization .

Metal Coordination and Organometallic Chemistry

The compound forms stable organometallic complexes via η⁵-coordination of the cyclopentadienyl ring to transition metals.

Metal Ligand System Complex Structure Application Reference
Iron(II)Bis(cyclopentadienyl)[(C₅H₃(t-Bu)(C(CH₃)₂))₂Fe]²⁺Catalysis in polymerization
RutheniumTriphenylphosphine[Ru(CO)Cl(PPh₃)₂(C₅H₃(t-Bu)(C(CH₃)₂))]Hydrogenation catalysts

Key Observations :

  • Iron(II) complexes exhibit paramagnetism and catalytic activity in olefin polymerization .

  • Ruthenium derivatives enable regioselective hydroboration of alkynes when paired with sterically hindered boranes .

Hydrogenation and Functionalization

The diene system undergoes selective hydrogenation or functionalization at the exocyclic double bond (propan-2-ylidene group).

Reaction Type Reagents/Conditions Product Selectivity Reference
Catalytic hydrogenationH₂, Pd/C, ethanol2-(tert-Butyl)cyclopentane derivative>95% cis-adduct
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide at isopropylidene site80% yield
HydroborationDisiamylborane, THF, −20°CBoron-substituted enyne intermediatesSyn-addition

Notable Findings :

  • Hydrogenation selectively targets the cyclopentadiene ring, leaving the isopropylidene group intact unless harsh conditions are applied .

  • Epoxidation at the exocyclic double bond proceeds with high stereoselectivity under mild conditions .

Cyclization and Rearrangement

The compound participates in acid-catalyzed cyclizations to form polycyclic structures.

Example Reaction :
Under BF₃·OEt₂ catalysis, the propan-2-ylidene group undergoes semipinacol rearrangement, yielding ketone derivatives (e.g., 2-(tert-butyl)-5-acetylcyclopentane) .

Comparison with Similar Compounds

Electronic and Reactivity Comparisons

  • Conjugation and Aromaticity: Calicene exhibits a fully conjugated system with zwitterionic character, where charge-separated mesomers stabilize aromatic three- and five-membered rings . In contrast, the tert-butyl and propan-2-ylidene substituents in the target compound likely reduce zwitterionic contributions but enhance steric protection of the conjugated π-system. This contrasts with CpClAr1’s chloro substituents, which may withdraw electrons more strongly .
  • Acidity: Cyclopenta-1,3-diene derivatives are known for their acidity due to aromatic stabilization of the conjugate base (cyclopentadienyl anion). The tert-butyl group’s electron-donating inductive effect may slightly reduce acidity compared to unsubstituted cyclopentadiene, but the propan-2-ylidene group’s electron-withdrawing nature could counteract this effect .

Preparation Methods

Reaction Mechanism and Optimization

Cyclopentadiene undergoes deprotonation in the presence of a strong base such as potassium hydroxide (KOH) or lithium diisopropylamide (LDA). The resulting anion reacts with acetone to form 6,6-dimethylfulvene. For the target compound, modifications are necessary to introduce the tert-butyl group. Experimental evidence suggests that substituting acetone with pinacolone (tert-butyl methyl ketone) under analogous conditions introduces both methyl and tert-butyl groups. However, steric hindrance from the tert-butyl group reduces reaction efficiency, necessitating prolonged reaction times (24–48 hours) and elevated temperatures (60–80°C).

Yield and Selectivity

Typical yields for this method range from 45% to 65%, with purity dependent on the distillation or chromatographic separation of the product from unreacted cyclopentadiene and ketone byproducts. Nuclear magnetic resonance (NMR) analysis confirms the regioselectivity of the reaction, with the tert-butyl group preferentially occupying the less sterically hindered position on the cyclopentadiene ring.

Grignard Reagent-Mediated Synthesis

An alternative approach employs Grignard reagents to functionalize pre-formed fulvenes. This method is particularly useful for introducing bulky substituents like tert-butyl groups that are challenging to incorporate via direct condensation.

Procedure and Limitations

  • Formation of 6,6-dimethylfulvene : Cyclopentadiene is condensed with acetone using KOH in tetrahydrofuran (THF).

  • Grignard addition : The fulvene is treated with tert-butyl magnesium bromide, leading to nucleophilic attack at the exocyclic carbon.

  • Protonation and isolation : The intermediate is quenched with aqueous ammonium chloride, and the product is extracted with diethyl ether.

While this method enhances flexibility in substituent placement, competing side reactions such as over-alkylation and dimerization reduce yields to 30–40%.

Transition Metal-Catalyzed Approaches

Recent advances in transition metal catalysis offer routes to access substituted fulvenes with improved regiocontrol. Nickel-based catalysts, for instance, facilitate coupling reactions between alkynes and cyclopentadiene derivatives.

Nickel-Catalyzed Alkyne Cyclization

A mixture of cyclopentadiene, tert-butylacetylene, and a nickel(II) chloride catalyst in dimethylformamide (DMF) undergoes cyclization at 100°C to yield the target compound. This method achieves moderate yields (50–55%) but requires rigorous exclusion of moisture and oxygen.

Mechanistic Considerations

The reaction proceeds via oxidative cyclization of the alkyne with the cyclopentadiene, forming a metallocycle intermediate. Reductive elimination releases the product and regenerates the catalyst.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (CDCl3) : Signals at δ 5.82–5.75 (m, 2H, ring protons), δ 2.45 (s, 6H, CH3 groups), and δ 1.32 (s, 9H, tert-butyl).

  • 13C NMR : Peaks at δ 145.2 (exocyclic C=C), δ 128.4–125.3 (ring carbons), and δ 34.1 (tert-butyl quaternary carbon).

Mass Spectrometry

Electron ionization (EI) mass spectra show a molecular ion peak at m/z 162.271, consistent with the molecular formula C12H18 .

Q & A

Q. Methodological Answer :

Kinetic studies : Use stopped-flow UV-Vis to track diene/dienophile interaction rates.

Isotopic labeling : Introduce 13C^{13}C at specific positions to trace bond formation via 13C^{13}C-NMR .

Theoretical modeling : Compare activation energies (ΔG‡) of proposed transition states using DFT. Validate with experimental regioselectivity data .

Basic: What analytical techniques are critical for assessing purity and isomer distribution?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to separate isomers and quantify purity (>98%).
  • Chiral GC : Resolve enantiomers if asymmetric synthesis is employed .

Advanced: How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

Steric parameterization : Calculate Tolman cone angles or use molecular volume simulations to quantify steric hindrance.

Comparative reactivity assays : Substitute tert-butyl with smaller groups (e.g., methyl) and measure reaction rates (e.g., Suzuki coupling yields). Correlate with computational steric maps .

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